molecular formula C5H5O4- B15387166 4-Methoxy-4-oxobut-2-enoate

4-Methoxy-4-oxobut-2-enoate

Cat. No.: B15387166
M. Wt: 129.09 g/mol
InChI Key: NKHAVTQWNUWKEO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-4-oxobut-2-enoate, also known as Monomethyl fumarate, is a high-purity chemical reagent offered for research and development purposes. This compound is an ester derivative of fumaric acid and is characterized by its α,β-unsaturated carbonyl structure, which makes it a versatile intermediate in organic synthesis . Its molecular formula is C 5 H 6 O 4 and it has a molecular weight of 130.10 g/mol . The structure features a conjugated system with a double bond, and the specific (E)-stereochemistry is often assigned to this molecule . This configuration is significant as it influences the compound's reactivity and physical properties. Researchers value this compound primarily as a key building block for the synthesis of more complex molecules. Its functional groups allow it to participate in various reactions, such as nucleophilic additions and cyclizations, facilitating the construction of carbo- and heterocyclic compounds with potential biological activity . While its direct mechanistic pathway is compound-specific, its core structure as an α,β-unsaturated carbonyl allows it to act as a Michael acceptor in biochemical contexts, potentially interacting with thiol groups in enzymes and receptors . This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5O4-

Molecular Weight

129.09 g/mol

IUPAC Name

4-methoxy-4-oxobut-2-enoate

InChI

InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/p-1

InChI Key

NKHAVTQWNUWKEO-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C=CC(=O)[O-]

Origin of Product

United States

Nomenclature and Structural Context Within α,β Unsaturated Esters

The systematic IUPAC name for the cis isomer of 4-methoxy-4-oxobut-2-enoate is (2Z)-4-methoxy-4-oxobut-2-enoic acid, commonly known as monomethyl maleate (B1232345). nih.govpharmaffiliates.com Its trans counterpart is systematically named (2E)-4-methoxy-4-oxobut-2-enoic acid, or monomethyl fumarate (B1241708). nih.govnih.govgeno-chem.combldpharm.com Both are classified as α,β-unsaturated esters, a class of organic compounds characterized by a carbon-carbon double bond conjugated to a carbonyl group. rsc.org This structural arrangement results in electron delocalization across the C=C and C=O bonds, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. rsc.org This inherent reactivity is a cornerstone of their utility in organic synthesis.

The geometry of the double bond significantly influences the physical properties of these isomers. For instance, monomethyl fumarate has a melting point of 144-145 °C, while monomethyl maleate has a much lower melting point and is often described as a colorless oil. sigmaaldrich.com

Significance As a Building Block and Intermediate in Organic Chemistry Research

Monomethyl maleate (B1232345) and fumarate (B1241708) are versatile building blocks in organic synthesis, primarily due to their electrophilic nature and the presence of multiple functional groups. They readily participate in a range of chemical transformations, making them valuable intermediates in the synthesis of more complex molecules.

One of the most common applications of these compounds is in Diels-Alder reactions, where they act as dienophiles. chemicalbook.comwikipedia.org For instance, dimethyl maleate, a related diester, is widely used in diene synthesis. chemicalbook.comwikipedia.org

Furthermore, the electrophilic β-carbon of these α,β-unsaturated esters is susceptible to Michael addition reactions. This reaction is a powerful tool for carbon-carbon bond formation. The ester and carboxylic acid functionalities can also be further manipulated. For example, the carboxylic acid can be converted to an acid chloride, which can then be used in acylation reactions. tandfonline.com

Monomethyl fumarate has been utilized as a reactant in the synthesis of various biologically active molecules, including inhibitors of Jumonji C domain-containing histone demethylases (JCHDMs), the fungal metabolite (−)-Xylariamide A, and a potential bacterial peptide deformylase inhibitor, (±)-methoxyfumimycin ethyl ester. sigmaaldrich.com

Overview of Research Trajectories for Monomethyl Maleates and Fumarates

Esterification Pathways from Dicarboxylic Acids

The creation of 4-Methoxy-4-oxobut-2-enoate, a monoester, from its corresponding dicarboxylic acid, but-2-enedioic acid, is a primary synthetic route. This process involves the selective conversion of one of the two carboxylic acid groups into a methyl ester. But-2-enedioic acid exists as two geometric isomers: fumaric acid (the E isomer) and maleic acid (the Z isomer). The choice of starting isomer and reaction conditions dictates the stereochemistry of the final product.

Direct Esterification of But-2-enedioic Acids

The most conventional method for synthesizing this compound is the direct esterification of but-2-enedioic acid with methanol (B129727). This reaction typically follows the Fischer-Speier esterification mechanism, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com

The process involves the protonation of the carbonyl oxygen of one of the carboxylic acid groups by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking this activated carbonyl. A series of proton transfer steps is followed by the elimination of a water molecule, regenerating the catalyst and forming the methyl ester. masterorganicchemistry.com

To favor the formation of the ester product, the reaction equilibrium must be shifted to the right. This is commonly achieved by using a large excess of the alcohol (methanol), which can also serve as the reaction solvent. masterorganicchemistry.com Another technique to drive the reaction forward is the removal of water as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com Common acid catalysts for this process include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com

Partial Esterification Strategies

A significant challenge in synthesizing monoesters from dicarboxylic acids is preventing the reaction from proceeding to form the diester. Achieving high selectivity for the monoester, this compound, requires carefully controlled strategies.

One effective method involves the selective esterification of the non-conjugated carboxyl group. researchgate.net A study demonstrated that using a catalytic amount of thionyl chloride (SOCl₂) in methanol at room temperature can selectively convert various dicarboxylic acids into their monomethyl esters. researchgate.net This approach is particularly useful for differentiating between carboxylic acid groups with different electronic environments.

Another strategy to achieve high yields of the monoester is to physically remove it from the reaction mixture as it forms, thereby preventing further esterification. A patented method describes the monoesterification of symmetrical dicarboxylic acids in an aqueous solution, where the monoester is continuously extracted into a nonpolar solvent (like an alkane or aromatic hydrocarbon) as it is formed. google.com This technique has been shown to yield the desired monoester with high purity (>95%). google.com

Catalytic Systems in Monoester Synthesis

The choice of catalyst is pivotal in the synthesis of this compound, influencing reaction rate, yield, and conditions. Catalysts for this transformation can be broadly categorized as homogeneous or heterogeneous.

Homogeneous Catalysts:

Strong Mineral Acids: Sulfuric acid is a classic, effective catalyst for Fischer esterification. masterorganicchemistry.comthieme-connect.de

Thionyl Chloride (SOCl₂): Used in catalytic amounts with methanol, SOCl₂ provides an efficient route to the monoester. researchgate.net It can also be used to first form an acid chloride, which is then reacted with methanol in a two-step process. commonorganicchemistry.com This method is advantageous as it creates anhydrous HCl in situ, which acts as the catalyst. commonorganicchemistry.com

Steglich Esterification Reagents: For substrates that are sensitive to strong acids, the Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), offers a milder alternative. commonorganicchemistry.com

Heterogeneous Catalysts: The use of solid, reusable catalysts aligns with the principles of green chemistry by simplifying product purification and minimizing corrosive waste.

Ion-Exchange Resins: Strong acidic resins, such as those with sulfonic acid groups (e.g., Dowex), have proven effective in catalyzing esterification reactions with high conversion and selectivity. nih.gov

Metal-Exchanged Clays (B1170129): Montmorillonite clays exchanged with metal ions (Mn⁺), particularly Al³⁺-montmorillonite, have been identified as highly effective solid acid catalysts. researchgate.net They can facilitate esterification of dicarboxylic acids under mild conditions, giving good to excellent yields, and can be regenerated and reused. researchgate.net

Table 1: Comparison of Catalytic Systems for Monoester Synthesis

Catalyst Type Specific Examples Phase Advantages Disadvantages Citations
Homogeneous Sulfuric Acid (H₂SO₄), Thionyl Chloride (SOCl₂) Liquid High reaction rates, effective for simple substrates. Can be corrosive, difficult to separate from product, not reusable. masterorganicchemistry.comresearchgate.netthieme-connect.decommonorganicchemistry.com
Homogeneous DCC/DMAP (Steglich) Liquid Mild conditions, suitable for acid-sensitive substrates. Reagents are expensive, stoichiometric amounts often needed. commonorganicchemistry.com
Heterogeneous Ion-Exchange Resins (e.g., Dowex) Solid Reusable, non-corrosive, easy separation. Can have lower activity than homogeneous catalysts. nih.gov
Heterogeneous Metal-Exchanged Clays (e.g., Al³⁺-montmorillonite) Solid Reusable, environmentally friendly, mild reaction conditions. Pore size limitations may affect larger substrates. researchgate.net

Synthesis from Anhydride Precursors

An alternative and highly efficient route to this compound involves the use of a cyclic anhydride precursor, specifically but-2-enedioic anhydride (maleic anhydride).

Ring-Opening Reactions of But-2-enedioic Anhydrides with Methanol

The synthesis of but-2-enedioate monoesters via the solvolysis of maleic anhydride is a traditional and direct method. thieme-connect.de This reaction involves the nucleophilic attack of methanol on one of the carbonyl carbons of the anhydride. This attack leads to the opening of the five-membered ring, forming the monoester.

A classic example of this method is the acid-catalyzed methanolysis of maleic anhydride. thieme-connect.de The addition of a catalyst like concentrated sulfuric acid to a solution of maleic anhydride in methanol can result in the exclusive formation of the methyl maleate monoester, (Z)-4-methoxy-4-oxobut-2-enoate, in high yield (e.g., 85%). thieme-connect.de The reaction can also proceed without a catalyst, but it is significantly slower. google.com This pathway is particularly advantageous as it avoids the production of water as a byproduct, unlike direct esterification, thus eliminating the need to manage reaction equilibrium.

Regioselective Control in Anhydride Alcoholysis

Regioselectivity refers to the preferential reaction at one of several possible reactive sites. In the context of anhydride alcoholysis, it concerns which of the two carbonyl groups is attacked by the alcohol.

For the synthesis of this compound from its direct precursor, but-2-enedioic anhydride (maleic anhydride), the issue of regioselectivity is moot. Maleic anhydride is a symmetrical molecule, meaning its two carbonyl groups are chemically equivalent. Therefore, the nucleophilic attack by methanol can occur at either carbonyl carbon with equal probability, leading to the formation of a single monoester product.

However, if a substituted but-2-enedioic anhydride were used as the starting material, the two carbonyl groups would be non-equivalent. In such a case, the reaction's outcome would depend on the electronic and steric influences of the substituent. The nucleophile (methanol) would preferentially attack the less sterically hindered and more electrophilic carbonyl carbon. Achieving high regioselectivity would then require careful control over reaction conditions, such as temperature and the choice of catalyst, to exploit these subtle differences in reactivity.

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural identification of molecules in solution. copernicus.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-Methoxy-4-oxobut-2-enoate, with its distinct proton and carbon environments, NMR is crucial for verifying its structure and for studying the mechanisms of reactions in which it participates.

A standard one-dimensional NMR analysis would provide initial confirmation of the structure. The expected signals in ¹H and ¹³C NMR spectra are summarized below.

¹H NMR Data (Hypothetical, in CDCl₃)
Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Olefinic H (α to COOH)~6.9 - 7.1Doublet (d)~15.6
Olefinic H (β to COOH)~6.8 - 7.0Doublet (d)~15.6
Methoxy (B1213986) H (-OCH₃)~3.8Singlet (s)N/A
Carboxylic Acid H (-COOH)>10.0Broad Singlet (br s)N/A
¹³C NMR Data (Hypothetical, in CDCl₃)
Assignment Chemical Shift (δ, ppm)
Carbonyl C (Ester)~165
Carbonyl C (Acid)~170
Olefinic C (α to COOH)~132
Olefinic C (β to COOH)~135
Methoxy C (-OCH₃)~52
Note: This is a representative table. Actual chemical shifts can vary based on solvent and experimental conditions.

2D NMR Techniques for Complex Adduct Elucidation

When this compound participates in reactions, such as Michael additions or cycloadditions, the resulting products can be complex. Two-dimensional (2D) NMR techniques are essential for unambiguously determining the new covalent structures and stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For an adduct of this compound, COSY would be used to establish the connectivity between protons on the original butenoate backbone and any newly introduced groups, confirming the site of reaction.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons (¹H-¹³C). It is invaluable for assigning carbon signals based on their attached, and more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons (like the carbonyl carbons) and for piecing together molecular fragments across non-protonated centers. For instance, an HMBC correlation from the methoxy protons to the ester carbonyl carbon would confirm that part of the molecule's integrity post-reaction.

Dynamic NMR for Conformational Analysis

Molecules are not static; they undergo dynamic processes such as bond rotations. Dynamic NMR (DNMR) studies how changes in temperature affect the NMR spectrum to provide kinetic and thermodynamic information about these processes. copernicus.org For this compound, rotation around the C-C single bonds can lead to different conformers (rotamers).

If the energy barrier to rotation is high enough (>15 kcal/mol), separate signals for each conformer might be observed at low temperatures, a phenomenon known as slow exchange on the NMR timescale. copernicus.org As the temperature is raised, the rate of interconversion increases, causing the distinct signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. By analyzing the line shapes of the signals at different temperatures, the energy barrier to rotation can be calculated. This provides insight into the molecule's flexibility and the relative stability of its conformers, which can be crucial for understanding its reactivity and biological interactions. copernicus.orgnih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis in Reaction Monitoring

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing a fingerprint based on their functional groups. These techniques are highly effective for monitoring the progress of a chemical reaction in real-time. jasco-global.comrsc.org Online monitoring can be achieved using fiber-optic probes (often with an ATR, or Attenuated Total Reflectance, element) inserted directly into the reaction vessel. jasco-global.com

For a reaction involving this compound, one could monitor the disappearance of reactant-specific bands and the appearance of product-specific bands. For example, in a hydrogenation reaction that saturates the double bond, the characteristic C=C stretching vibration would decrease in intensity and eventually disappear, while new bands corresponding to C-H bending in the resulting alkane chain would appear.

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Application in Reaction Monitoring
O-H (Carboxylic Acid)Stretching3300-2500 (broad)Disappears upon deprotonation or esterification.
C-H (Olefinic)Stretching3100-3000Disappears upon saturation of the C=C bond.
C=O (Ester & Acid)Stretching1730-1680Position and shape may shift depending on conjugation and reaction at the carbonyl group. Often a strong, reliable marker. spectroscopyonline.com
C=C (Alkene)Stretching1650-1600Disappears upon addition reactions to the double bond.
C-O (Ester & Acid)Stretching1300-1100Its position can confirm the integrity of the ester and acid functionalities. spectroscopyonline.com

By tracking the intensity of these key bands over time, a kinetic profile of the reaction can be constructed, providing valuable mechanistic insights without the need for invasive sampling. rsc.org

Mass Spectrometry Techniques for Reaction Product Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of reaction products and confirming their elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry can measure the m/z of an ion with extremely high accuracy (typically to within 5 parts per million). This precision allows for the unambiguous determination of a molecule's elemental formula. For a product derived from a reaction with this compound, obtaining an accurate mass is the first step in confirming its identity. It allows chemists to distinguish between products that may have the same nominal mass but different elemental formulas, thereby ensuring the purity and confirming the outcome of the reaction.

Compound/Ion Formula Calculated Exact Mass (Da) Significance
This compound ([M-H]⁻)C₅H₅O₄⁻129.0188Confirms the identity of the starting material or a deprotonated intermediate. nih.gov
Hypothetical Michael Adduct with Methanethiol ([M-H]⁻)C₆H₉O₄S⁻177.0225An observed mass matching this value would strongly support the formation of the expected adduct.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) takes the analysis a step further. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a reaction product) is selected, subjected to fragmentation (often through collision-induced dissociation), and the resulting product ions are analyzed. The fragmentation pattern serves as a structural fingerprint that can be used to distinguish between isomers and elucidate the molecule's structure. nih.gov

For this compound ([M-H]⁻, m/z 129.02), a characteristic fragmentation pattern would be expected. Analysis of the closely related 4-ethoxy-4-oxobut-2-enoate shows key fragment ions that can be used as a model. massbank.jp By analogy, a plausible fragmentation pathway for the methoxy derivative can be proposed. This type of analysis is critical for confirming the structure of novel reaction products where authentic reference standards are not available.

Precursor Ion (m/z) Proposed Product Ion (m/z) Neutral Loss Proposed Fragment Structure/Identity
129.02114.00-CH₃Loss of a methyl radical from the methoxy group.
129.0297.03-CH₃OHLoss of methanol (B129727).
129.0285.03-CO₂Loss of carbon dioxide from the carboxylate.
129.0271.01-C₂H₂O₂Cleavage yielding a C₃H₃O₂⁻ fragment. massbank.jp
129.0257.03-C₃H₄O₂Cleavage yielding a C₂H₂O₂⁻ fragment.
This table is based on analogous fragmentation patterns and theoretical calculations.

By carefully analyzing the MS/MS spectrum, researchers can piece together the structure of an unknown product, confirming the regiochemistry and nature of chemical transformations involving this compound.

X-ray Crystallography of Derivatives and Co-crystals for Solid-State Structure Determination

While a crystal structure of this compound itself may be challenging to obtain due to its physical properties, the structural elucidation of its derivatives and co-crystals via X-ray crystallography offers invaluable insights into its three-dimensional arrangement and intermolecular interactions. This technique is a cornerstone for confirming the stereochemistry and solid-state packing of new chemical entities.

Co-crystals, which are crystalline structures composed of two or more different molecules in a stoichiometric ratio, are of particular interest. The formation of co-crystals can modify the physicochemical properties of a compound, such as its stability and solubility, without altering its covalent structure. In the context of fumarates, co-crystallization studies on the related compound dimethyl fumarate (B1241708) (DMF) provide a strong precedent for the utility of this approach.

For instance, co-crystals of DMF have been successfully prepared with various coformers, including nicotinamide, gentisic acid, and (+)-camphoric acid. nih.govgoogle.com The primary technique used to characterize these new solid forms is Powder X-ray Diffraction (PXRD). PXRD patterns are unique to a specific crystalline solid, acting as a "fingerprint" for its crystal lattice. The appearance of new diffraction peaks in the PXRD pattern of a co-crystal, which are distinct from the peaks of the individual components, confirms the formation of a new crystalline phase. researchgate.netacs.org

While PXRD is excellent for screening and confirming the formation of co-crystals, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the precise arrangement of atoms within the crystal lattice. google.com This detailed structural map is crucial for understanding the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the co-crystal's architecture. researchgate.net

The table below summarizes the characterization of some reported dimethyl fumarate co-crystals, illustrating the type of data obtained from X-ray diffraction studies.

Co-crystal FormerStoichiometry (DMF:Coformer)Key PXRD Peaks (2θ)Melting Point (°C)
Gentisic Acid1:212.0, 13.0, 21.8, 23.8, 27.7~116
(+)-Camphoric AcidNot specified7.8, 15.4, 15.6, 16.0, 20.3Not specified
NicotinamideNot specifiedNot specifiedNot specified

Data sourced from patent information and research articles on dimethyl fumarate co-crystals. nih.govgoogle.com

These studies on a closely related fumarate ester underscore the potential of X-ray crystallography to elucidate the solid-state structures of this compound derivatives and co-crystals, providing a solid foundation for understanding its chemical behavior in the solid state.

Chromatographic Techniques for Separation and Purity Determination in Research Syntheses

Chromatography is an indispensable tool in synthetic chemistry for the separation, identification, and purification of compounds. For this compound, various chromatographic methods are employed to monitor reaction progress, assess purity, and isolate the target compound from reaction mixtures and byproducts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is commonly utilized, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

Several stability-indicating RP-HPLC methods have been developed for the analysis of the related compound dimethyl fumarate and its primary metabolite, monomethyl fumarate (this compound). nih.govnih.gov These methods are designed to separate the active compound from its potential impurities and degradation products. A typical HPLC method for the analysis of fumarates is detailed in the table below.

ParameterCondition
ColumnInertsil® ODS-3 C18 (150 mm x 4.6 mm, 5µm)
Mobile PhaseBuffer (0.1% Ortho-phosphoric acid in water) : Acetonitrile (50:50 v/v)
Flow Rate1.2 mL/min
DetectionUV at 210 nm or 223 nm
Retention Time (MMF)Approximately 1.95 ± 0.23 min

This table represents a compilation of typical conditions from various published HPLC methods for fumarate analysis. acs.orgnih.govnih.govijcrt.orgresearchgate.net

The specificity of the HPLC method ensures that accurate quantification of this compound can be achieved even in the presence of structurally similar compounds. Method validation according to ICH guidelines, including assessments of linearity, accuracy, precision, and robustness, is crucial for ensuring the reliability of the analytical results. nih.govnih.gov

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another valuable technique for the analysis of volatile and thermally stable compounds like this compound and its related esters. In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Methods for the determination of dimethyl fumarate in various matrices have been developed using GC-MS. researchgate.netnih.govnih.gov These methods can be adapted for the analysis of this compound. The following table outlines typical parameters for a GC-MS method.

ParameterCondition
ColumnWeakly polar capillary column (e.g., HP5-MS)
Injection Port Temp.240-280 °C
Carrier GasHelium
Flow Rate0.8-1.5 mL/min
Ion SourceElectron Impact (EI)
DetectionMass Spectrometry (MS)

This table summarizes general conditions from GC-MS methods for dimethyl fumarate analysis. researchgate.netgoogle.com

GC-MS provides not only quantitative data but also structural information from the mass spectrum of the analyte, aiding in its definitive identification.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds, and determining the purity of a sample. For carboxylic acids and their esters, such as fumaric acid derivatives, silica (B1680970) gel plates are commonly used as the stationary phase.

A study on the separation of fumaric and maleic acids by TLC demonstrated the effectiveness of a mobile phase consisting of ethanol, ammonia, and water. ptfarm.pl For this compound, a similar or less polar solvent system would likely be effective. Visualization can be achieved using a UV lamp if the compound is UV-active, or by staining with a suitable reagent. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

The development of appropriate chromatographic conditions is essential for the successful analysis of this compound, ensuring its purity and facilitating its use in further chemical research.

Theoretical and Computational Investigations of 4 Methoxy 4 Oxobut 2 Enoate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic characteristics that govern the behavior of 4-Methoxy-4-oxobut-2-enoate.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the reactivity of molecules. For this compound, DFT calculations can reveal the distribution of electron density, identify sites susceptible to electrophilic or nucleophilic attack, and calculate various molecular properties that correlate with reactivity.

Key parameters derived from DFT studies include the molecular electrostatic potential (MEP), which maps the charge distribution and predicts regions of a molecule that are attractive to other charged species. Visualization of functions such as the Average Local Ionization Energy (ALIE) and Fukui functions can pinpoint the most probable sites for electrophilic attacks. chemrxiv.org These analyses are crucial for understanding how this compound interacts with biological targets and other reagents.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and symmetry of these orbitals are key to understanding pericyclic reactions, such as cycloadditions.

In the context of a [4+2] cycloaddition (like the Diels-Alder reaction), this compound can act as a dienophile. FMO theory predicts that the reaction's feasibility is governed by the energy gap between the HOMO of the diene and the LUMO of the dienophile (or vice versa). nih.govlibretexts.org A smaller HOMO-LUMO gap generally indicates a more facile reaction. nih.gov The analysis of the orbital shapes and their phases determines whether the overlap required for bond formation is constructive (symmetry-allowed) or destructive (symmetry-forbidden) under thermal or photochemical conditions. libretexts.orgimperial.ac.uk

Table 1: Illustrative FMO Parameters for a Dienophile in a Cycloaddition Reaction

ParameterDescriptionTypical Role in Reactivity
HOMO Energy Energy of the Highest Occupied Molecular OrbitalRelevant in reactions with electron-deficient partners.
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalCrucial for reactions with electron-rich partners.
HOMO-LUMO Gap Energy difference between HOMO and LUMOA smaller gap often correlates with higher reactivity in cycloadditions. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the system over time, MD can explore the conformational landscape of a molecule, identifying stable and transient shapes (conformers) and the energetic barriers between them. mdpi.com

For a flexible molecule like this compound, which has rotatable single bonds, MD simulations can map out the potential energy surface as a function of its dihedral angles. This reveals the preferred three-dimensional structures, their relative populations at a given temperature, and the dynamics of their interconversion. Understanding the conformational preferences is essential as the molecule's shape can significantly influence its ability to bind to a receptor or participate in a chemical reaction. mdpi.comfrontiersin.org

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing insights that are often difficult to obtain experimentally. By calculating the energy of the system as the reactants are converted into products, a potential energy surface for the reaction can be constructed.

A key aspect of this modeling is the identification and characterization of transition states—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction. For this compound, this could involve modeling its hydrolysis, its reaction with biological nucleophiles, or its isomerization to the cis-isomer, monomethyl maleate (B1232345).

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters. These predictions serve as a powerful tool for validating experimental data and aiding in the structural elucidation of molecules.

For this compound, calculations can predict:

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared with experimental spectra to confirm the molecular structure.

IR and Raman Spectra: Vibrational frequencies can be computed, which correspond to the peaks in infrared and Raman spectra. Analysis of the potential energy distribution (PED) can assign these calculated frequencies to specific vibrational modes of the molecule, such as C=O stretches or C=C bends. chemrxiv.org

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and thus the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum.

Comparing these computationally derived spectra with those obtained from laboratory experiments provides a high degree of confidence in the structural assignment.

Table 2: Hypothetical Comparison of Predicted vs. Experimental Spectroscopic Data

Spectroscopic ParameterPredicted Value (Computational)Experimental Value
¹H NMR Chemical Shift (olefinic) δ 6.8 - 7.0 ppmδ 6.85 ppm
¹³C NMR Chemical Shift (carbonyl) δ 165 - 170 ppmδ 166.2 ppm
IR Frequency (C=O stretch) 1725 cm⁻¹1720 cm⁻¹

Computational Studies on Isomeric Interconversion and Stability

This compound is the trans-isomer (fumarate) of a butenedioic acid monoester. Its cis-isomer is monomethyl maleate. These two isomers can, in principle, interconvert, although a significant energy barrier exists due to the double bond.

Computational studies can quantify the thermodynamic stability of these isomers by calculating their ground-state energies. Typically, the trans-isomer (fumarate) is more stable than the cis-isomer (maleate) due to reduced steric hindrance. Furthermore, computational modeling can elucidate the mechanism and energy barrier for the cis-trans isomerization. This process usually requires breaking the π-bond, which can be achieved through thermal, photochemical, or catalytic means. Calculating the transition state for this rotation provides the activation energy, which indicates how readily the interconversion can occur under different conditions.

Research Applications of 4 Methoxy 4 Oxobut 2 Enoate in Organic Synthesis and Materials Science

As a Versatile Dienophile in Complex Molecule Synthesis

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of complex cyclic systems with high stereocontrol. In this context, 4-Methoxy-4-oxobut-2-enoate serves as an effective dienophile due to the electron-withdrawing nature of its ester and carboxylic acid functionalities, which activates the double bond for [4+2] cycloaddition reactions.

The utility of dienophiles like this compound is particularly evident in the synthesis of natural products. researchgate.net The Diels-Alder reaction allows for the creation of multiple carbon-carbon bonds and up to four new stereocenters in a single, atom-economical step. researchgate.net This efficiency is paramount in the total synthesis of intricate molecular architectures found in nature. organic-chemistry.org While the "endo rule" often predicts the major stereoisomer in Diels-Alder reactions, the ability to control and achieve the alternative exo selectivity remains a significant area of research, further highlighting the importance of understanding the behavior of dienophiles like this compound in these transformations. researchgate.net

The reactivity of the dienophile is crucial for the success of these cycloadditions. For instance, in intramolecular Diels-Alder reactions, the positioning of the activating group on the dienophile can influence the reaction conditions and the stereochemical outcome of the cyclic product. organic-chemistry.org The development of enzyme-catalyzed Diels-Alder reactions, or "Diels-Alderases," is an emerging field that seeks to harness the high selectivity of enzymes to control these complex cyclizations in the biosynthesis of natural products. researchgate.netnih.gov

Role as a Monomer in Polymer and Materials Chemistry Research

The presence of a polymerizable double bond and functional groups allows this compound to be utilized as a monomer in the synthesis of various polymers and resins. ontosight.ai

Co-polymerization Studies

Monomethyl maleate (B1232345) can be co-polymerized with other monomers to tailor the properties of the resulting polymer. chemicalbook.com For example, it has been used in the production of polyvinyl alcohol with enhanced resistance to water vapor. chemicalbook.com Its ability to copolymerize with monomers like citric acid or ethylene (B1197577) provides a route to a diverse range of polymeric materials with specific functionalities. chemicalbook.com

Development of Curable Compositions and Resins

In the field of materials science, curable resins are essential for coatings, adhesives, and composites. This compound and its derivatives can be incorporated into curable compositions. Curable copolymers can be designed to contain carboxyl groups, epoxy groups, and polymerizable unsaturated groups. google.com The carboxyl groups, which can be derived from monomers like monomethyl maleate, contribute to properties such as solubility in alkaline developers. google.com

The development of such resins often involves a multi-component system where the monomer is combined with other reactive components, such as epoxy-containing compounds, and initiators for curing. google.com The resulting materials can undergo both epoxy crosslinking and radical crosslinking, leading to robust and durable cured articles. google.com

Intermediate in the Synthesis of Value-Added Organic Compounds

Beyond its role as a dienophile and monomer, this compound is a key intermediate in the synthesis of a variety of valuable organic compounds. ontosight.ai Its chemical structure allows for a range of transformations, including Michael additions and other nucleophilic reactions.

One significant application is in the synthesis of butenolides, a class of lactones with diverse biological activities. organic-chemistry.org Various synthetic strategies have been developed to convert substituted butenoates into butenolides, often employing transition metal catalysis. For example, palladium-catalyzed reactions of arenediazonium tetrafluoroborates with methyl 4-hydroxy-2-butenoate can yield 4-arylbutenolides through a domino vinylic substitution and cyclization process. organic-chemistry.org The development of catalytic asymmetric methods to produce chiral butenolides is of particular interest for pharmaceutical applications. nih.gov

The versatility of this compound as an intermediate is further demonstrated by its use in the synthesis of pharmaceuticals and agrochemicals. Its derivatives have been investigated for potential applications as anticancer and antimicrobial agents.

Applications in Green Chemistry Methodologies as a Bio-based Synthon

The principles of green chemistry encourage the use of renewable resources and the development of more sustainable chemical processes. researchgate.net There is a growing interest in using bio-based synthons, which are building blocks derived from biomass, to produce chemicals and materials. researchgate.netnih.gov

Maleic acid, the parent dicarboxylic acid of this compound, can be produced from renewable feedstocks. This opens up the possibility of producing monomethyl maleate from biological sources, positioning it as a potential bio-based synthon. The use of such bio-based intermediates aligns with the goals of creating a more sustainable chemical industry by reducing reliance on fossil fuels. researchgate.net The conversion of biomass into valuable chemical intermediates is a key aspect of the developing bioeconomy. researchgate.netnih.gov

Isomerism and Stereochemical Considerations for 4 Methoxy 4 Oxobut 2 Enoate

Cis-Trans Isomerism (Maleate vs. Fumarate) and Its Impact on Reactivity

4-Methoxy-4-oxobut-2-enoate exists as two geometric isomers: the cis isomer, known as monomethyl maleate (B1232345), and the trans isomer, monomethyl fumarate (B1241708). nih.gov The core difference lies in the orientation of the methoxycarbonyl and carboxyl groups around the carbon-carbon double bond. In the cis (maleate) form, these groups are on the same side of the double bond, while in the trans (fumarate) form, they are on opposite sides. youtube.com This seemingly subtle structural variation leads to significant differences in their properties and reactivity.

The trans isomer, monomethyl fumarate, is generally more stable than the cis isomer. This increased stability is attributed to reduced steric hindrance between the functional groups, allowing for a more favorable, lower-energy conformation. chegg.com The differing spatial arrangements also influence their physical properties. For instance, the related diester, dimethyl fumarate, has a higher melting point (103.5 °C) compared to dimethyl maleate (-17 °C), a consequence of the more efficient crystal packing possible with the trans configuration. chegg.com

The reactivity of these isomers is also distinct. The cis isomer, being less stable, can be more reactive in certain transformations. For example, in polymerization reactions, dimethyl maleate tends to polymerize more readily than dimethyl fumarate. The proximity of the functional groups in the cis isomer can facilitate intramolecular reactions or specific interactions with catalysts that are not possible for the more sterically dispersed trans isomer.

Table 1: Comparison of Properties between Maleate and Fumarate Isomers

PropertyMaleate Isomer (cis)Fumarate Isomer (trans)
Spatial Arrangement Functional groups on the same side of the C=C double bond. Functional groups on opposite sides of the C=C double bond.
Stability Less stable due to steric hindrance. chegg.comMore stable due to reduced steric hindrance. chegg.com
Reactivity Generally more reactive in certain reactions like polymerization. Generally less reactive.

Stereoselective Synthesis of Derivatives

The distinct reactivity of the maleate and fumarate isomers allows for the stereoselective synthesis of various derivatives. By choosing the appropriate starting isomer and reaction conditions, chemists can control the stereochemical outcome of a reaction. For instance, certain addition reactions to the double bond may proceed through different stereochemical pathways depending on whether the starting material is the cis or trans isomer. This control is crucial in the synthesis of complex molecules where a specific stereoisomer is required for biological activity or material properties.

Enantioselective Transformations Involving the Unsaturated Ester System

The carbon-carbon double bond in this compound is a prochiral center, meaning it can be converted into a chiral center through an appropriate chemical transformation. This opens the door to enantioselective reactions, where one enantiomer of a product is formed in preference to the other.

Enantioselective transformations of unsaturated esters like monomethyl fumarate are of significant interest in synthetic organic chemistry. For example, the use of chiral catalysts can facilitate the addition of a nucleophile to one face of the double bond over the other, leading to a high enantiomeric excess of the desired product. The active metabolite of dimethyl fumarate, monomethyl fumarate, is a key player in these transformations. nih.gov

Thermodynamic and Kinetic Aspects of Isomer Interconversion

The conversion between the maleate and fumarate isomers is a reversible process governed by both thermodynamic and kinetic factors. Thermodynamically, the equilibrium favors the more stable trans (fumarate) isomer. chegg.com This means that, given sufficient energy and a suitable pathway, the maleate isomer will tend to convert to the fumarate isomer.

The rate of this isomerization, or the kinetics of the interconversion, depends on the energy barrier that must be overcome. This process can be slow under normal conditions but can be accelerated by catalysts, heat, or light. chegg.comacs.orgchegg.com For example, the isomerization of maleic acid to fumaric acid can be catalyzed by various substances. acs.org Computational studies have explored the mechanisms of such isomerizations, including those catalyzed by enzymes like maleate isomerase, which proceeds through a multi-step process involving rotation around the C2-C3 bond. rsc.org

The study of the thermodynamics of the conversion of fumarate to L-malate, a related reaction, provides insight into the energetic landscape of these molecules. nih.gov Understanding the kinetic and thermodynamic parameters is essential for controlling the isomeric composition of a sample and for designing efficient synthetic routes. For instance, in a manufacturing setting, conditions might be optimized to favor the formation of the thermodynamically preferred fumarate isomer to maximize the yield of the desired product. nih.gov

Q & A

Q. What are the most reliable synthetic pathways for 4-methoxy-4-oxobut-2-enoate, and how do reaction conditions influence yield and stereochemistry?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between maleic anhydride derivatives and methoxy-containing nucleophiles. For example, (E)-methyl 4-cyclohexyl-4-oxobut-2-enoate is synthesized using catalytic acid conditions (e.g., H₂SO₄) under reflux, achieving yields of 60–75% depending on solvent polarity and temperature . Optimization requires careful control of stoichiometry, solvent (e.g., dichloromethane vs. THF), and catalyst loading to minimize side reactions like over-oxidation. NMR and IR spectroscopy are critical for verifying the (E)-configuration and purity .

Q. How can researchers safely handle this compound derivatives in the laboratory?

  • Methodological Answer : Safety protocols include:
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (observed irritant properties in structurally similar compounds) .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Waste Disposal : Segregate waste streams (e.g., acidic byproducts) and collaborate with certified waste management services to ensure compliance with environmental regulations .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key for identifying methoxy (-OCH₃) and α,β-unsaturated ketone moieties. For example, the (Z)-isomer of 4-(3,4-dimethoxyphenylamino)-4-oxobut-2-enoic acid shows distinct coupling constants (J = 10–12 Hz for conjugated double bonds) .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and conjugated enoate vibrations .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for novel derivatives .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying electrophilic sites at the α,β-unsaturated carbonyl. For instance, Fukui indices predict preferential attack at the β-carbon, aligning with experimental observations in Michael addition reactions . Molecular docking studies further elucidate interactions with biological targets (e.g., enzyme active sites) .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies in unit cell parameters or refinement residuals (e.g., R-factor > 5%) often arise from disordered methoxy groups or solvent molecules. Use SHELXL for iterative refinement with constraints (e.g., DFIX for bond lengths) and twin-law corrections for non-merohedral twinning. High-resolution synchrotron data (λ = 0.7–1.0 Å) improves accuracy .

Q. How does substituent variation on the enoate backbone influence biological activity, such as enzyme inhibition or antimicrobial effects?

  • Methodological Answer : Systematic SAR studies involve synthesizing analogs (e.g., 4-aryl or 4-alkyl substitutions) and testing against target enzymes (e.g., cyclooxygenase-2 or bacterial β-lactamases). For example, methyl 4-oxo-4-phenylbut-2-enoate derivatives show enhanced antimicrobial activity when electron-withdrawing groups (e.g., -NO₂) are introduced at the para position . IC₅₀ values and MICs are quantified via enzymatic assays and broth microdilution, respectively .

Q. What are the challenges in scaling up this compound synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Batch reactor optimization must address:
  • Temperature Gradients : Uneven heating in large vessels promotes undesired isomerization. Use continuous-flow reactors for better control.
  • Catalyst Recovery : Immobilized catalysts (e.g., silica-supported acids) reduce metal leaching and improve recyclability .
  • In-line Analytics : Real-time FTIR or Raman monitors reaction progress, enabling rapid adjustment of parameters like pH or reagent flow .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.